molecular formula C9H16O3 B075168 Ethyl 1-hydroxycyclohexanecarboxylate CAS No. 1127-01-1

Ethyl 1-hydroxycyclohexanecarboxylate

Cat. No.: B075168
CAS No.: 1127-01-1
M. Wt: 172.22 g/mol
InChI Key: LVGBBZRMRVLEFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 1-Hydroxycyclohexanecarboxylate is primarily used as an intermediate in the synthesis of various drugs . Its primary targets are therefore dependent on the specific drug being synthesized. In the fragrance and flavor industry, its targets are the receptors in our olfactory or gustatory system .

Mode of Action

The mode of action of this compound is based on its ability to undergo chemical reactions and form important functional groups in drug molecules . In the fragrance and flavor industry, its mode of action is based on the interaction between the compound and the receptors in our olfactory or gustatory system, resulting in the perception of a particular fragrance or flavor .

Pharmacokinetics

It’s known that this compound is soluble in organic solvents but sparingly soluble in water , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are specific to the drug being synthesized . As an intermediate, it contributes to the overall therapeutic effect of the final drug product. In the fragrance and flavor industry, it contributes to the perception of a particular fragrance or flavor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in organic environments . Additionally, storage conditions can impact its stability, with recommendations to store it in a cool and dry place .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 1-hydroxycyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and carboxylate groups .

Medicine: The compound is used in the pharmaceutical industry as an intermediate in the synthesis of drugs. It is also studied for its potential therapeutic effects and interactions with biological targets .

Industry: this compound is used in the fragrance and flavor industry to add specific scents or tastes to products. It is also used as a solvent and in the production of polymers and resins .

Properties

IUPAC Name

ethyl 1-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(10)9(11)6-4-3-5-7-9/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGBBZRMRVLEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041952
Record name Ethyl 1-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-01-1
Record name Cyclohexanecarboxylic acid, 1-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-01-1
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Record name Ethyl 1-hydroxycyclohexanecarboxylate
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Record name 1127-01-1
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Record name Ethyl 1-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-cyclohexanecarboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
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Record name ETHYL 1-HYDROXYCYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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